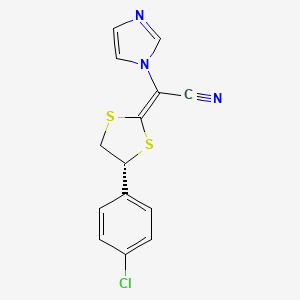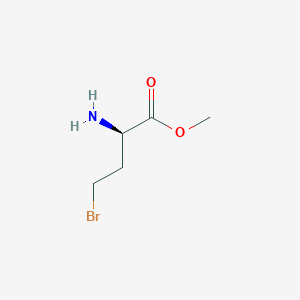
(E)-2'-DeschloroLuliconazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2’-DeschloroLuliconazole is a derivative of luliconazole, a potent antifungal agent. This compound is characterized by the absence of a chlorine atom at the 2’ position, which differentiates it from its parent compound, luliconazole. The structural modification aims to enhance its antifungal properties and reduce potential side effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2’-DeschloroLuliconazole typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted imidazole.
Reaction with Alkylating Agents: The precursor undergoes alkylation using agents like alkyl halides under basic conditions.
Cyclization: The alkylated product is then subjected to cyclization reactions to form the core structure of (E)-2’-DeschloroLuliconazole.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods: Industrial production of (E)-2’-DeschloroLuliconazole follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure consistent reaction conditions and high yield.
Automated Purification Systems: These systems enhance the efficiency of purification and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-2’-DeschloroLuliconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of (E)-2’-DeschloroLuliconazole, each with potential unique properties and applications.
Applications De Recherche Scientifique
(E)-2’-DeschloroLuliconazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on antifungal activity.
Biology: Investigated for its potential to inhibit fungal growth in various biological systems.
Medicine: Explored as a potential therapeutic agent for treating fungal infections, particularly those resistant to conventional antifungals.
Industry: Utilized in the development of antifungal coatings and materials.
Mécanisme D'action
The mechanism of action of (E)-2’-DeschloroLuliconazole involves:
Inhibition of Ergosterol Synthesis: The compound targets the enzyme lanosterol 14α-demethylase, inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
Disruption of Cell Membrane Integrity: The inhibition of ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death.
Comparaison Avec Des Composés Similaires
Luliconazole: The parent compound, known for its potent antifungal activity.
Clotrimazole: Another imidazole derivative with broad-spectrum antifungal properties.
Ketoconazole: A widely used antifungal agent with a similar mechanism of action.
Uniqueness: (E)-2’-DeschloroLuliconazole is unique due to the absence of a chlorine atom at the 2’ position, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, luliconazole. This structural modification aims to enhance its efficacy and reduce potential side effects.
Propriétés
Formule moléculaire |
C14H10ClN3S2 |
|---|---|
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
(2E)-2-[(4R)-4-(4-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile |
InChI |
InChI=1S/C14H10ClN3S2/c15-11-3-1-10(2-4-11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12+/t13-/m0/s1 |
Clé InChI |
LWPCPZRRRBXQCI-REQDGWNSSA-N |
SMILES isomérique |
C1[C@H](S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B15292357.png)
![1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B15292368.png)




![N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide](/img/structure/B15292394.png)


![[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane](/img/structure/B15292403.png)


